N'-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide
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Overview
Description
N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide is a chemical compound that belongs to the class of pyridine-carbohydrazides. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and nitro groups in the pyrimidine ring, along with the carbohydrazide moiety, makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide typically involves the following steps:
Nitration: The starting material, pyrimidine, undergoes nitration to introduce the nitro group at the 5-position.
Amination: The nitro group is then reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrazide Formation: The resulting 6-amino-5-nitropyrimidine is then reacted with pyridine-4-carbohydrazide under reflux conditions in a suitable solvent like ethanol to form the desired compound.
Industrial Production Methods
Industrial production of N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent, particularly against multidrug-resistant strains.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The carbohydrazide moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carbohydrazide: Lacks the amino and nitro groups, making it less versatile in chemical reactions.
6-amino-5-nitropyrimidine: Lacks the carbohydrazide moiety, reducing its potential for forming hydrogen bonds with target molecules.
Uniqueness
N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide is unique due to the presence of both amino and nitro groups in the pyrimidine ring, along with the carbohydrazide moiety
Properties
IUPAC Name |
N'-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O3/c11-8-7(17(19)20)9(14-5-13-8)15-16-10(18)6-1-3-12-4-2-6/h1-5H,(H,16,18)(H3,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPDHVQPMMGBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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